2-benzylsuccinyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzylsuccinyl-CoA is an omega-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-benzylsuccinic acid. It derives from a coenzyme A.
Scientific Research Applications
Anaerobic Toluene Catabolism
2-Benzylsuccinyl-CoA plays a crucial role in the anaerobic catabolism of toluene. In bacteria like Thauera aromatica, it acts as an intermediate in the conversion of toluene to benzoyl-CoA and succinyl-CoA via a specific β-oxidation pathway. The enzyme (R)-benzylsuccinyl-CoA dehydrogenase catalyzes the first oxidation step of this pathway, demonstrating high specificity for (R)-benzylsuccinyl-CoA (Leutwein & Heider, 2002).
Enzymatic Activities
This compound is involved in various enzymatic activities, such as the activity of succinyl-CoA:(R)-benzylsuccinate CoA-transferase. This enzyme, isolated from Thauera aromatica, activates (R)-benzylsuccinate to its CoA-thioester and is integral in the anaerobic toluene catabolic pathway (Leutwein & Heider, 2001).
Metabolic Pathways
This compound is part of the bbs operon in Thauera aromatica, coding for enzymes of β-oxidation of benzylsuccinate. This operon is vital for the metabolism of aromatic compounds under anaerobic conditions, highlighting the importance of this compound in these pathways (Leuthner & Heider, 2000).
Reversible Biological Birch Reduction
This compound is also significant in studies related to reversible biological Birch reduction. This process, observed in anaerobic bacterial degradation of aromatic compounds, involves the reduction of aromatic rings under physiological conditions, where this compound serves as a model compound for understanding this complex biochemical reaction (Kung et al., 2010).
Role in Enzymatic Synthesis
The compound has been studied in the context of enzymatic synthesis, such as its role in the synthesis of hippurate, where benzoyl-CoA is an important intermediate (Schachter & Taggart, 1953).
Properties
Molecular Formula |
C32H46N7O19P3S |
---|---|
Molecular Weight |
957.7 g/mol |
IUPAC Name |
4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid |
InChI |
InChI=1S/C32H46N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,16-17,19-20,24-26,30,43-44H,8-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t19?,20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
KIRGTNPWUTXDFF-OUDFDEKCSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.